N-Succinimidyl Palmitate-d31
Description
N-Succinimidyl Palmitate-d31 is a deuterated derivative of N-succinimidyl palmitate (CAS 14464-31-4), a compound widely used in bioconjugation due to its amine-reactive succinimidyl ester group . The deuterated form replaces 31 hydrogen atoms in the palmitate chain with deuterium, enhancing its utility as a metabolic tracer in lipid research. This isotopic labeling allows precise tracking in mass spectrometry and imaging studies without significantly altering the compound’s chemical behavior .
Properties
Molecular Formula |
C₂₀H₄D₃₁NO₄ |
|---|---|
Molecular Weight |
384.69 |
Synonyms |
Palmitic Acid N-hydroxysuccinimide Ester-d31; 2,5-Dioxo-1-pyrrolidinyl Ester Hexadecanoic Acid-d31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between N-Succinimidyl Palmitate-d31 and related compounds:
Stability and Handling Considerations
- Deuterated Compounds: Deuterated esters like Retinyl Palmitate-d31 and Palmitic acid-d31 require storage at -20°C to maintain stability, suggesting similar handling for this compound .
- Metabolic Stability : Deuterium substitution slows metabolic degradation, as seen in LPC-d49 studies where palmitate-d31 persisted in brain PC pools . This property is critical for long-term tracer studies.
Q & A
Basic: What are the critical storage and handling protocols for N-Succinimidyl Palmitate-d31 to ensure stability in experimental workflows?
This compound must be stored at -20°C in a dry, ventilated environment to prevent hydrolysis of the succinimidyl ester group. Avoid repeated freeze-thaw cycles by aliquoting the compound into single-use quantities. Moisture exposure can lead to premature activation or degradation, compromising conjugation efficiency. Always use anhydrous solvents (e.g., DMSO or DMF) for reconstitution .
Basic: How does the succinimidyl ester group in this compound facilitate labeling applications?
The succinimidyl ester reacts selectively with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. This enables covalent conjugation of the deuterated palmitate moiety to biomolecules, facilitating studies on lipid-protein interactions or metabolic tracing. Ensure pH 7–9 and avoid competing nucleophiles (e.g., Tris buffer) during reactions .
Advanced: What experimental strategies are recommended for tracking lipid metabolism using this compound in vivo?
Incorporate deuterated palmitate into lipid probes (e.g., lysophosphatidylcholine-d49) to trace lipid uptake and remodeling in tissues. For example, inject deuterated LPC-d49 (containing palmitate-d31) into model organisms and use LC-MS/MS to quantify deuterated phosphatidylcholine (PC-d31) in target tissues. Monitor isotopic enrichment ratios to distinguish exogenous vs. endogenous lipid pools .
Advanced: How can isotopic interference be mitigated when using deuterated palmitate in metabolic assays?
Validate assays with isotopic controls (e.g., unlabeled palmitate) to identify background signals. Deuterium labeling may alter lipid solubility or enzyme kinetics; thus, confirm metabolic rates via parallel experiments using -labeled analogs. Use high-resolution mass spectrometry to resolve isotopic clusters and avoid misannotation .
Basic: What are the key steps to optimize the synthesis of this compound conjugates?
Purification : Use reverse-phase HPLC to isolate the conjugate, ensuring removal of unreacted palmitate-d31 and NHS byproducts.
Characterization : Confirm conjugation efficiency via MALDI-TOF MS (for proteins) or -NMR to detect residual succinimidyl groups.
Stability Testing : Assess conjugate integrity under physiological conditions (e.g., PBS, 37°C) over 24–48 hours .
Advanced: How should researchers address contradictory data in lipid-tracing studies involving deuterated palmitate?
Contradictions may arise from isotopic exchange or metabolic remodeling. For example, in brain lipid studies, deuterated LPC-d49 may be remodeled into PC-d31, complicating interpretation. Address this by:
- Using multi-isotope labeling (e.g., + ) to track specific metabolic pathways.
- Performing kinetic assays to distinguish uptake vs. intracellular remodeling rates .
Basic: Which analytical techniques are most effective for characterizing this compound and its conjugates?
- NMR Spectroscopy : -NMR quantifies deuterium incorporation and confirms structural integrity.
- Mass Spectrometry : High-resolution LC-MS identifies conjugation products and detects isotopic purity (e.g., palmitate-d31 vs. endogenous palmitate).
- FT-IR : Validates ester bond formation by detecting C=O stretching frequencies (~1740 cm) .
Advanced: What are the challenges in maintaining in vivo stability of this compound conjugates?
Esterases in serum or tissues may hydrolyze the succinimidyl ester before cellular uptake. Solutions include:
- Prodrug Design : Use self-immolative linkers resistant to esterases.
- Nanoparticle Encapsulation : Protect conjugates in lipid-based carriers to enhance delivery efficiency .
Basic: What safety precautions are essential when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Waste Disposal : Follow institutional guidelines for deuterated compounds, as they may require specialized disposal due to isotopic labeling .
Advanced: How can researchers quantify low-abundance deuterated lipids in complex biological matrices?
Employ stable isotope dilution assays (SIDA) : Spike samples with known quantities of -labeled internal standards to correct for matrix effects. Optimize MS parameters (e.g., collision energy, ionization mode) for palmitate-d31 detection, and use MRM (multiple reaction monitoring) to enhance sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
